Home > Products > Screening Compounds P113121 > (R,R,S,S)-Nebivolol
(R,R,S,S)-Nebivolol -

(R,R,S,S)-Nebivolol

Catalog Number: EVT-13573816
CAS Number:
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,R,S,S)-Nebivolol is a highly selective beta-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers that exhibit distinct pharmacological profiles. The compound has gained attention due to its ability to induce vasodilation through the stimulation of endothelial nitric oxide synthase, mediated by its beta-3 adrenergic receptor agonist activity. This unique mechanism sets it apart from other beta-blockers, which typically do not possess such vasodilatory properties.

Source

Nebivolol was approved by the U.S. Food and Drug Administration on December 17, 2007, and is marketed under the brand name Bystolic. It is classified as a small molecule drug and is included in various therapeutic categories for cardiovascular diseases .

Classification
  • Type: Small Molecule
  • Drug Class: Beta-adrenergic antagonist
  • Mechanism: Selective beta-1 adrenergic receptor blockade with additional beta-3 agonist activity
Synthesis Analysis

The synthesis of (R,R,S,S)-Nebivolol involves several complex steps to ensure the correct stereochemistry of the final product.

Methods and Technical Details

  1. Chiral Intermediate Formation: The synthesis often begins with the preparation of chiral intermediates using chiral sulfoxides or sulfinimines.
  2. Cyclization and Functional Group Transformations: This includes reactions with Grignard reagents, hydrogenation, and oxidation processes.
  3. Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification techniques such as chromatography .

The synthetic route can also involve:

  • Recrystallization to separate diastereomers.
  • Reactions like diazotization and halogenation to create reactive intermediates.
  • Use of solvents such as ethanol or isopropanol for fractional crystallization .
Molecular Structure Analysis

(R,R,S,S)-Nebivolol has a complex molecular structure characterized by its specific stereochemistry.

Structure and Data

  • Molecular Formula: C22H25F2NO4
  • Molecular Weight: 405.435 g/mol
  • Chemical Structure:
    • The compound features a fluorochroman core with hydroxyl and amino functional groups attached.

The stereochemical configuration contributes significantly to its pharmacological activity, particularly its selectivity for beta-1 receptors .

Chemical Reactions Analysis

(R,R,S,S)-Nebivolol undergoes various chemical reactions that are crucial for its synthesis and potential modifications.

Reactions and Technical Details

  1. Oxidation: This can be performed using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Typically involves hydrogenation using palladium or platinum catalysts.
  3. Substitution Reactions: Nucleophilic or electrophilic substitutions are common, often utilizing halogenated intermediates .

These reactions can yield various intermediates that may be further modified for different applications.

Mechanism of Action

The mechanism of action of (R,R,S,S)-Nebivolol is multifaceted, involving both receptor blockade and agonistic effects.

Process and Data

This dual mechanism contributes to its effectiveness in managing hypertension and heart failure while minimizing adverse effects associated with traditional beta-blockers .

Physical and Chemical Properties Analysis

(R,R,S,S)-Nebivolol possesses distinct physical and chemical properties that influence its therapeutic use.

Physical Properties

  • Appearance: White powder
  • Solubility: Soluble in methanol and dimethyl sulfoxide; sparingly soluble in ethanol; very slightly soluble in dichloromethane.

Chemical Properties

  • Density: 1.309 g/cm³
  • Melting Point: 155–156 °C
  • Boiling Point: 600.5 °C at 760 mmHg
  • pKa Values: 8.9 and 13.52
  • Log P (Partition Coefficient): 3.21 .

These properties are critical for determining the compound's formulation, stability, and bioavailability.

Applications

(R,R,S,S)-Nebivolol has significant applications in clinical settings:

  1. Hypertension Management: It is used as a second-line treatment option for patients with high blood pressure.
  2. Heart Failure Treatment: Nebivolol is effective in managing chronic heart failure due to its unique pharmacodynamic profile.
  3. Research Applications: Ongoing studies explore its potential benefits beyond cardiovascular conditions, including metabolic syndrome management due to its insulin-sensitizing effects .
Stereochemical Analysis and Enantiomeric Significance

Chiral Centers and Configuration-Specific Bioactivity

Nebivolol possesses four asymmetric carbon atoms in its molecular structure, theoretically permitting 16 stereoisomers. However, molecular symmetry reduces this number to 10 distinct configurational isomers due to a symmetry plane through the nitrogen atom [1]. The (R,R,S,S)-configuration—also designated as l-nebivolol or (RSSS)-nebivolol in literature—represents one specific stereochemical arrangement with unique biological properties. X-ray crystallographic studies confirm that nebivolol isomers exhibit significant conformational differences, particularly in the bridging chain connecting the two benzopyran moieties, which directly influences their three-dimensional presentation to biological targets [1].

The bioactivity profile varies dramatically across stereoisomers. The (S,R,R,R)-enantiomer (d-nebivolol) functions as a potent β1-adrenergic antagonist, exhibiting high selectivity for cardiac β1-receptors. In contrast, the (R,R,S,S)-enantiomer contributes primarily to endothelium-dependent vasodilation through stimulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) release [4] [5]. This functional dichotomy arises from differential molecular recognition at distinct receptor sites. The eudismic ratio (potency ratio between enantiomeric pairs) for β1-blockade activity reaches 175, underscoring the profound stereochemical dependence of this pharmacological effect [2]. Enzymatic synthesis approaches have achieved production of individual isomers with >99% enantiomeric excess, enabling precise characterization of their isolated biological activities [2].

Table 1: Stereochemical and Bioactivity Profile of Key Nebivolol Isomers

Stereochemical DesignationAbsolute ConfigurationPrimary Pharmacological ActivityRelative Potency
(S,R,R,R)-Nebivolol (d-nebivolol)SRRRβ1-adrenergic receptor blockadeHigh affinity (β1-blockade)
(R,R,S,S)-Nebivolol (l-nebivolol)RSSSEndothelial NO-mediated vasodilationPrimary vasodilatory component
(R,S,S,S)-NebivololRSSSMinimal β-blockadeLow β1 affinity
(S,S,R,R)-NebivololSSRRUndefined pharmacological activityNot characterized

Role of (R,R,S,S)-Nebivolol in β-Adrenergic Receptor Binding Dynamics

The interaction between nebivolol isomers and adrenergic receptors demonstrates an unusual stereochemical preference compared to classical β-blockers. Most β-adrenergic antagonists with aryloxypropanolamine structures (e.g., propranolol, metoprolol) exhibit superior receptor binding with the S-configured enantiomer at the hydroxy-bearing carbon. Nebivolol breaks this pattern: its β-blocking activity resides in the (S,R,R,R)-isomer, which possesses an R-configuration at the critical hydroxy-substituted carbon within the aminoethanol side chain [5] [7]. This reversal stems from nebivolol's increased molecular rigidity imparted by its ring structures, which constrains conformational flexibility and alters pharmacophore presentation [5].

Molecular docking simulations reveal distinct binding poses for nebivolol isomers within the β1-adrenergic receptor binding pocket. The active (S,R,R,R)-enantiomer forms three stabilizing hydrogen bonds: between its protonated amino group and Asp113, the side-chain hydroxyl group and Ser319, and an additional interaction involving the benzopyran oxygen. Concurrently, its fluorinated aromatic ring engages in hydrophobic interactions with Phe289 and Val292 residues. In contrast, the (R,R,S,S)-isomer achieves only two hydrogen bonds in this binding site, with suboptimal hydrophobic contact geometry, explaining its substantially reduced β-blocking efficacy [7] [8]. The vasodilatory activity of (R,R,S,S)-nebivolol involves an entirely different mechanism mediated through G-protein coupled receptor activation in endothelial cells, leading to calcium-independent eNOS phosphorylation via PI3K/Akt pathways [4].

Table 2: Comparative Binding Characteristics of Nebivolol Isomers at Biological Targets

Interaction Parameter(S,R,R,R)-Nebivolol (β1-Receptor)(R,R,S,S)-Nebivolol (Endothelial Target)
Primary Binding InteractionsHydrogen bonding: Asp113, Ser319; Hydrophobic: Phe289, Val292Putative GPCR interaction leading to eNOS activation
Binding Energy (Simulated)-9.8 kcal/molNot applicable (different target)
Key Functional GroupsAmino group, hydroxyl group, fluorinated chroman ringChroman ring, hydroxyl groups, nitrogen
Stereochemical RequirementR-configuration at hydroxycarbonS-configuration at specific centers

Comparative Pharmacodynamics of Enantiomeric Pairs

Pharmacodynamic studies in humans demonstrate distinct pharmacokinetic profiles for nebivolol enantiomers following administration of the racemate. After single oral dosing (10 mg racemic nebivolol), the mean AUC(0-48h) for (R,R,S,S)-nebivolol (RSSS) was approximately 3.1 ng·h/mL compared to 1.4 ng·h/mL for (S,R,R,R)-nebivolol (SRRR), indicating nearly 2.2-fold higher systemic exposure for the vasodilatory isomer [4]. This exposure disparity arises from stereoselective differences in first-pass metabolism, plasma protein binding, and possibly transporter-mediated distribution. Enantioselective analytical methods utilizing chiral stationary phases (e.g., Chirobiotic® V, Lux-Cellulose-2) have quantified these differences, with resolution factors (Rs) exceeding 1.5 under optimized chromatographic conditions [6] [8].

The pharmacodynamic interplay between enantiomers creates nebivolol's unique therapeutic profile. While (S,R,R,R)-nebivolol provides cardioselective β1-adrenoceptor blockade, reducing heart rate and myocardial contractility, (R,R,S,S)-nebivolol counteracts β-blockade-induced peripheral vasoconstriction through NO-dependent vasodilation. This complementary action results in superior hemodynamic profiles compared to non-vasodilatory β-blockers. Molecular dynamics simulations indicate that (R,R,S,S)-nebivolol maintains more stable interactions within the chiral stationary phase cavities during chromatographic separation (binding energy difference >1.5 kcal/mol compared to its enantiomer), reflecting its distinct three-dimensional electronic distribution [8]. This stereospecificity extends to metabolic pathways: cytochrome P450 2D6 exhibits preferential metabolism of specific isomers, contributing to exposure differences [3].

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of Nebivolol Enantiomers

Parameter(S,R,R,R)-Nebivolol(R,R,S,S)-Nebivolol
AUC(0-48h) (ng·h/mL)1.43.1
Primary Pharmacological Effectβ1-adrenoceptor blockadeEndothelial NO-mediated vasodilation
Receptor Affinity (β1-AR)High (IC50 ≈ 0.8 nM)Low (IC50 > 1000 nM)
Chromatographic Resolution (Rs)1.83 (AmyCoat column)1.83 (AmyCoat column)
Key Metabolic EnzymesCYP2D6 (major)CYP2D6 (minor)

Properties

Product Name

(R,R,S,S)-Nebivolol

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22+

InChI Key

KOHIRBRYDXPAMZ-VVIORFSUSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.